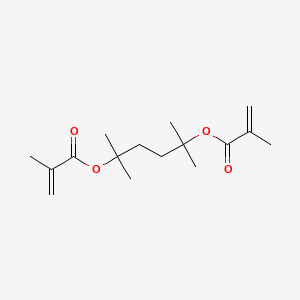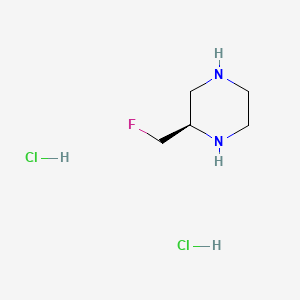
(2R)-2-(fluoromethyl)piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(Fluoromethyl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(fluoromethyl)piperazine dihydrochloride typically involves the fluoromethylation of piperazine. One common method includes the reaction of piperazine with a fluoromethylating agent such as fluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: (2R)-2-(fluoromethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of piperazine derivatives with different substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Various substituted piperazine derivatives.
Oxidation Reactions: N-oxides of (2R)-2-(fluoromethyl)piperazine.
Reduction Reactions: Reduced piperazine derivatives with different substituents
Wissenschaftliche Forschungsanwendungen
(2R)-2-(fluoromethyl)piperazine dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of (2R)-2-(fluoromethyl)piperazine dihydrochloride involves its interaction with specific molecular targets in the body. The fluoromethyl group enhances the compound’s ability to cross biological membranes, allowing it to reach its target sites more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to the desired pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
- (2R)-2-(Chloromethyl)piperazine dihydrochloride
- (2R)-2-(Bromomethyl)piperazine dihydrochloride
- (2R)-2-(Iodomethyl)piperazine dihydrochloride
Comparison:
- Uniqueness: The fluoromethyl group in (2R)-2-(fluoromethyl)piperazine dihydrochloride imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo counterparts. This makes it a more attractive candidate for drug development.
- Reactivity: The fluoromethyl group is less reactive than the chloro, bromo, and iodo groups, making the compound more stable under physiological conditions .
Eigenschaften
Molekularformel |
C5H13Cl2FN2 |
|---|---|
Molekulargewicht |
191.07 g/mol |
IUPAC-Name |
(2R)-2-(fluoromethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C5H11FN2.2ClH/c6-3-5-4-7-1-2-8-5;;/h5,7-8H,1-4H2;2*1H/t5-;;/m0../s1 |
InChI-Schlüssel |
SOHLLRVGXNGPBX-XRIGFGBMSA-N |
Isomerische SMILES |
C1CN[C@H](CN1)CF.Cl.Cl |
Kanonische SMILES |
C1CNC(CN1)CF.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


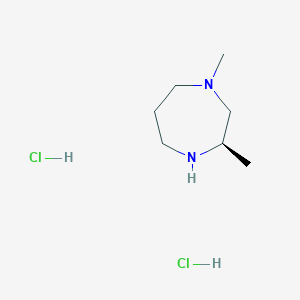
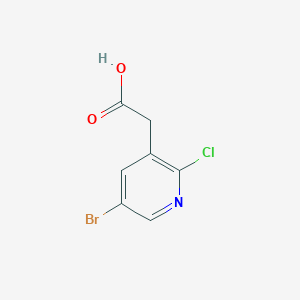
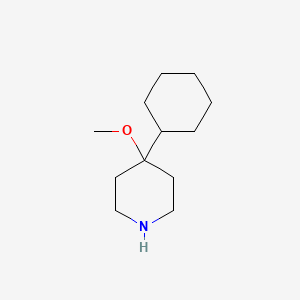

![1-(2-fluoroethyl)-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15051445.png)
![[(1,5-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B15051456.png)
![{3-[1-(Tert-butoxy)-1-oxobutan-2-yl]phenyl}boronic acid](/img/structure/B15051459.png)
![[3-(fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol](/img/structure/B15051465.png)

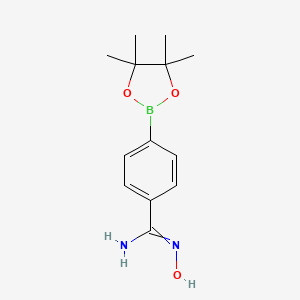
![(4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B15051492.png)
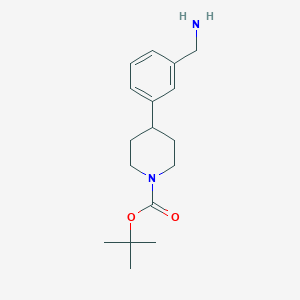
![5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051512.png)
